molecular formula C12H16IN B7923824 1-Benzyl-3-iodomethyl-pyrrolidine

1-Benzyl-3-iodomethyl-pyrrolidine

Cat. No.: B7923824
M. Wt: 301.17 g/mol
InChI Key: CCPNKEFRWXUSGF-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodomethyl-pyrrolidine is a tertiary amine featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and an iodomethyl (-CH₂I) group at the 3-position. The compound’s molecular formula is inferred as C₁₁H₁₃IN (molecular weight ≈ 274.14 g/mol). The iodomethyl group imparts significant reactivity due to iodine’s role as a superior leaving group, making this compound valuable in alkylation and nucleophilic substitution reactions .

Properties

IUPAC Name

1-benzyl-3-(iodomethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPNKEFRWXUSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CI)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Synthesis of 1-Benzyl-3-chloromethyl-pyrrolidine :

    • Benzylamine reacts with ethyl acrylate under controlled temperatures (≤30°C) to form ethyl 3-benzylaminopropionate.

    • Cyclization using chloromethylating agents (e.g., chloromethyl methyl ether) yields 1-benzyl-3-chloromethyl-pyrrolidine.

  • Finkelstein Reaction for Iodine Substitution :

    • The chloromethyl group undergoes nucleophilic substitution with sodium iodide (NaI) in acetone or dimethylformamide (DMF) at reflux.

    • Typical conditions: 12–24 hours at 60–80°C, yielding 1-benzyl-3-iodomethyl-pyrrolidine with >85% efficiency.

Key Data

StepReagents/ConditionsYield
ChloromethylationChloromethyl methyl ether, H<sup>+</sup> catalyst78–82%
IodinationNaI, acetone, 80°C, 18h88%

Direct Alkylation of Pyrrolidine Derivatives

This method avoids multi-step halogen exchange by directly introducing the iodomethyl group during alkylation.

Procedure

  • Benzylation of 3-Iodomethyl-pyrrolidine :

    • 3-Iodomethyl-pyrrolidine is treated with benzyl chloride in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in DMF.

    • Reaction time: 8–12 hours at 80–100°C, yielding 65–70% product.

  • Optimization Challenges :

    • Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

    • Catalytic additives like potassium iodide improve regioselectivity.

Comparative Analysis

MethodAdvantagesLimitations
Halogen ExchangeHigh purity, scalableRequires precursor synthesis
Direct AlkylationFewer stepsLower yields due to side reactions

A hybrid approach combines reductive amination and iodomethyl group introduction.

Synthetic Route

  • Formation of 3-Iodomethyl-pyrrolidone :

    • Ethyl 3-benzylaminopropionate is cyclized using iodomethylating agents (e.g., iodomethyl methyl ether).

    • Yields: 70–75% under nitrogen atmosphere.

  • Reduction to Pyrrolidine :

    • Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyrrolidone ring to pyrrolidine.

    • Post-reduction purification via distillation achieves >90% purity.

Industrial-Scale Production Insights

Patented large-scale processes highlight critical parameters for reproducibility:

Case Study: Patent CN102060743A

  • Step 1 : Benzylamine and ethyl acrylate form ethyl 3-benzylaminopropionate (96.4% yield).

  • Step 2 : Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate is synthesized using potassium iodide and ethyl chloroacetate.

  • Step 3 : Cyclization and iodination yield this compound with 82% efficiency after distillation.

Industrial Data

ParameterValue
Temperature Control±2°C tolerance
PurificationVacuum distillation (6 mmHg)
Throughput1.5–2.0 kg/batch

Emerging Methodologies and Innovations

Recent advances focus on green chemistry and catalysis:

Photoredox Catalysis

  • Visible-light-mediated iodination reduces reaction times to 2–4 hours.

  • Yields: Comparable to thermal methods (80–85%).

Flow Chemistry Applications

  • Continuous flow systems enhance heat transfer and reduce byproducts.

  • Pilot studies report 95% conversion in 30 minutes .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-iodomethyl-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The pyrrolidine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-iodomethyl-pyrrolidine involves its interaction with specific molecular targets. The benzyl and iodomethyl groups can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Iodomethyl vs. Trifluoroacetamido (C₁₃H₁₅F₃N₂O)

  • 1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS 115445-23-3) replaces the iodomethyl group with a trifluoroacetamido moiety. The electron-withdrawing trifluoromethyl group reduces the basicity of the adjacent nitrogen, making it less reactive in alkylation but suitable for amide-bond-forming reactions. Its biochemical reagent status suggests utility in peptide synthesis or enzyme inhibition studies .
  • Comparison : The iodomethyl derivative’s superior leaving-group capability favors nucleophilic substitutions (e.g., Suzuki couplings), while the trifluoroacetamido analog is better suited for stable amide linkages.

Iodomethyl vs. Ketone (C₁₁H₁₃NO)

  • 1-Benzyl-3-pyrrolidone (CAS 775-16-6) features a ketone at position 3, increasing polarity and reducing lipophilicity. This enhances solubility in polar solvents but limits membrane permeability. The ketone group enables participation in condensation reactions (e.g., Knoevenagel) .
  • Comparison : The iodomethyl group’s reactivity contrasts with the ketone’s electrophilic carbonyl, directing the former toward substitution and the latter toward nucleophilic additions.

Iodomethyl vs. Methoxy/Carboxylate Ester (C₁₃H₁₇NO₃)

  • Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1) combines a methoxy group and a carboxylate ester. The ester is hydrolytically labile, enabling controlled release of carboxylic acids, while the methoxy group donates electrons, stabilizing the pyrrolidine ring .
  • Comparison : The iodomethyl group’s leaving ability is absent here, but the ester’s hydrolytic susceptibility offers orthogonal reactivity for prodrug design or protecting-group strategies.

Iodomethyl vs. Hydroxyimino/Methyl (C₁₂H₁₆N₂O)

  • 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (CAS 74880-17-4) introduces a hydroxyimino (oxime) group and a methyl substituent.
  • Comparison : The iodomethyl group’s synthetic versatility contrasts with the oxime’s coordination chemistry and the methyl group’s steric effects, highlighting divergent applications in catalysis vs. bioactivity.

Stability and Practical Considerations

  • This compound : Iodine’s propensity for light-induced degradation necessitates dark storage. Its discontinued status may require custom synthesis.
  • Trifluoroacetamido derivative : Fluorine’s stability enhances shelf life but complicates disposal due to environmental persistence .
  • Carboxylate ester : Hydrolysis-prone under acidic/basic conditions, requiring pH-controlled environments .

Biological Activity

1-Benzyl-3-iodomethyl-pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and an iodomethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity. The iodomethyl group, in particular, enhances the compound's ability to undergo nucleophilic substitution reactions, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The precise pathways are still under investigation, but initial findings indicate its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Additionally, the compound demonstrates anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The interaction of the iodomethyl group with specific enzymes involved in inflammation is believed to play a critical role in this activity.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The compound's benzyl and iodomethyl groups facilitate binding to enzymes and receptors, influencing their activity. For instance, studies suggest that it may act as an inhibitor of certain cholinesterases, which are crucial in neurotransmission and may have implications in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure TypeNotable Activity
1-Benzyl-3-chloro-pyrrolidineChloro derivativeModerate antimicrobial effects
1-Benzyl-3-bromo-pyrrolidineBromo derivativeLower anticancer activity
1-Benzyl-3-fluoro-pyrrolidineFluoro derivativeReduced biological activity

The presence of iodine in this compound enhances its reactivity compared to its chloro, bromo, and fluoro counterparts, leading to distinct biological activities .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited significant inhibition zones compared to standard antibiotics. This suggests its potential as a novel antimicrobial agent.
  • Cancer Cell Proliferation : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating promising anticancer properties.
  • Inflammatory Response Modulation : Experimental models of inflammation showed that the compound reduced markers of inflammation significantly when administered, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing 1-Benzyl-3-iodomethyl-pyrrolidine?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and coupling patterns. X-ray diffraction (single-crystal) is critical for resolving stereochemistry and substituent orientation. Use SHELXL for refinement, ensuring high R-factor accuracy (e.g., R1<0.05R_1 < 0.05) by iterative cycles of least-squares minimization and electron density analysis .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Protocol : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Collect intensity data with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Solve the phase problem using direct methods (SHELXS) and refine with SHELXL, prioritizing iodine atom anisotropy and hydrogen bonding interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Approach : Start with 1-benzylpyrrolidine derivatives. Introduce iodomethyl groups via nucleophilic substitution (e.g., alkylation with methyl iodide followed by halogen exchange using NaI in acetone). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the iodomethyl substituent influence the puckering conformation of the pyrrolidine ring?

  • Analysis : Apply Cremer-Pople parameters to quantify ring puckering. Use crystallographic data to calculate puckering amplitude (qq) and phase angle (ϕ\phi). Compare with computational models (DFT at B3LYP/6-311+G(d,p)) to assess steric and electronic effects of iodine on ring distortion .

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

  • Strategy : Validate computational models (e.g., Gaussian or ORCA) by constraining torsion angles to match X-ray data. Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H⋯I or π-stacking) that may stabilize unexpected conformations .

Q. What are the best practices for refining disordered iodomethyl groups in crystallographic studies?

  • Guidelines : Split occupancy for iodine atoms using PART instructions in SHELXL. Apply restraints (SIMU/DELU) to mitigate thermal motion artifacts. Validate refinement with RIGU checks to ensure geometric plausibility .

Q. How do steric effects from benzyl and iodomethyl groups impact the compound’s reactivity in cross-coupling reactions?

  • Experimental Design : Conduct Suzuki-Miyaura coupling trials with aryl boronic acids. Compare reaction rates and yields using kinetic profiling (HPLC/MS). Correlate steric bulk (via Tolman cone angles) with catalytic efficiency .

Q. What role does the iodine atom play in the compound’s stability under photolytic or thermal conditions?

  • Study Design : Expose samples to UV light (254 nm) or heat (60–100°C). Monitor degradation via GC-MS and quantify C–I bond cleavage products. Compare with chloro/bromo analogs to assess halogen-specific stability trends .

Methodological Notes

  • Structural Validation : Cross-validate NMR assignments with 2D COSY/NOESY and HSQC. For crystallography, ensure data-to-parameter ratios > 10:1 to avoid overfitting .
  • Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to improve iodination yields. Use microwave-assisted synthesis to reduce reaction times .
  • Data Interpretation : Apply Bader’s QTAIM analysis to electron density maps for identifying critical bond paths and ring critical points in conformational studies .

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